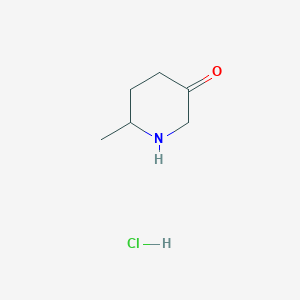

6-Methylpiperidin-3-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

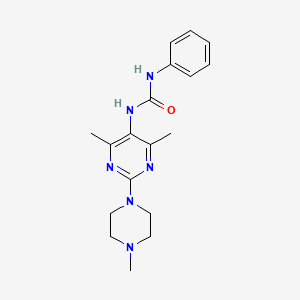

6-Methylpiperidin-3-one hydrochloride is a chemical compound with the CAS Number: 2138204-13-2 . It has a molecular weight of 149.62 . The IUPAC name for this compound is 6-methylpiperidin-3-one hydrochloride .

Synthesis Analysis

The synthesis of similar compounds, such as 2-piperidinones, has been achieved through an organophotocatalysed [1+2+3] strategy . This strategy enables the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . An asymmetric synthesis of ((3 R,6 R)-6-methylpiperidin-3-yl)methanol, a potent dual orexin receptor antagonist MK-6096 piperidine core unit, has been described . This synthesis utilizes commercially available (S)-propylene oxide as a starting material and organocatalyzed asymmetric Michael addition reaction as a key step .

Molecular Structure Analysis

The InChI code for 6-Methylpiperidin-3-one hydrochloride is 1S/C6H11NO.ClH/c1-5-2-3-6 (8)4-7-5;/h5,7H,2-4H2,1H3;1H .

Physical And Chemical Properties Analysis

6-Methylpiperidin-3-one hydrochloride has a molecular weight of 149.62 .

Wissenschaftliche Forschungsanwendungen

Drug Synthesis and Design

6-Methylpiperidin-3-one hydrochloride is a valuable building block in the synthesis of various pharmaceutical compounds. Its piperidine core is a common motif in many drugs, contributing to a wide range of pharmacological activities . The compound’s structure allows for the introduction of various substituents, enabling the design of novel molecules with potential therapeutic benefits.

Pharmacological Research

In pharmacology, 6-Methylpiperidin-3-one hydrochloride is used to study the biological activity of piperidine derivatives. These compounds are present in over twenty classes of pharmaceuticals and play a significant role in the development of new drugs . Researchers utilize this compound to explore its effects on different biological targets and pathways.

Material Science Applications

The unique chemical structure of 6-Methylpiperidin-3-one hydrochloride makes it a candidate for developing novel materials. It has been studied for its potential use as a corrosion inhibitor, contributing to the creation of eco-friendly metal corrosion inhibitors . This application is particularly relevant in industries where metal longevity and environmental impact are critical concerns.

Catalysis

In the field of catalysis, 6-Methylpiperidin-3-one hydrochloride can be employed to facilitate various chemical reactions. Its structure may allow it to act as a ligand or organocatalyst, potentially improving the efficiency and selectivity of synthetic processes . This application is crucial for developing cost-effective and sustainable industrial chemical production methods.

Development of Novel Materials

6-Methylpiperidin-3-one hydrochloride’s reactivity and structural features are explored for the development of new materials with unique properties. It can serve as a precursor for synthesizing heterocycles containing both piperidine and pyridine rings, which are challenging to produce efficiently . These materials have applications in organic synthesis and could lead to advancements in various fields, including electronics and nanotechnology.

Pharmaceutical Industry

The compound is integral to the pharmaceutical industry, where it is used to create piperidine derivatives that are key components in many FDA-approved drugs . Its versatility allows for the development of compounds with a wide range of therapeutic applications, from anticancer and antiviral agents to treatments for neurological disorders.

Eigenschaften

IUPAC Name |

6-methylpiperidin-3-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-5-2-3-6(8)4-7-5;/h5,7H,2-4H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFMRQAUOAAUHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)CN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]aniline](/img/structure/B2363789.png)

![1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2363794.png)

![(E)-N-[(2-Cyclopropyloxolan-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2363798.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromofuran-2-carboxamide](/img/structure/B2363802.png)

![[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-cyanobenzoate](/img/structure/B2363806.png)

![3-[5-Methyl-2-(phenylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid](/img/structure/B2363808.png)